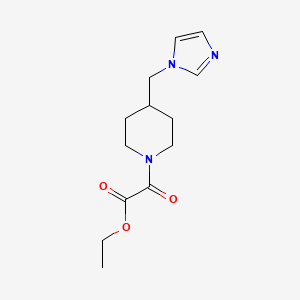

ethyl 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

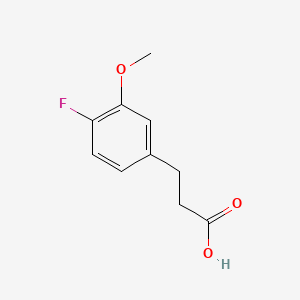

Ethyl 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate is a compound that features an imidazole ring, a characteristic structure found in many biologically active molecules. The imidazole ring is attached to a piperidine moiety through a methyl linker, and the piperidine ring is further connected to an ethyl 2-oxoacetate group. This structure suggests potential pharmacological activities, as both imidazole and piperidine rings are present in various therapeutic agents.

Synthesis Analysis

The synthesis of related imidazole-containing compounds has been reported in the literature. For instance, a synthesis route for 3-amino-2-ethoxycarbonyl imidazo[1,2-a]pyridine derivatives has been developed starting from ethyl α-benzotriazolyl-α-morpholinoacetate, using primary heterocyclic amidines and isocyanides catalyzed by Ga(OTf)3, yielding the target compounds in moderate to good yields . Another study reports the synthesis of a compound with a 2-methyl-imidazol-1-yl group attached to a piperidine ring, which was achieved through amino protection, nucleophilic reaction, and deprotection steps . These methods could potentially be adapted for the synthesis of ethyl 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate has been characterized using various analytical techniques. In one study, the structure of a chloroquinoline derivative with an imidazole-piperidine moiety was confirmed by IR, GC-MS, and 1H-NMR . These techniques are crucial for verifying the identity and purity of the synthesized compounds and could be employed to analyze the molecular structure of ethyl 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate.

Chemical Reactions Analysis

The imidazole and piperidine rings in the compound are known to participate in various chemical reactions. Imidazole is a versatile heterocycle that can act as a nucleophile, electrophile, or ligand in coordination chemistry. Piperidine is a secondary amine that can be involved in reductive amination reactions, as demonstrated in the synthesis of a related compound where reductive amination and protection steps were key . These functional groups could allow ethyl 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate to undergo a range of chemical transformations, making it a valuable intermediate for further chemical modifications.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of ethyl 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate are not detailed in the provided papers, the properties of similar compounds can be inferred. Imidazole derivatives often exhibit a range of solubilities depending on their substitution patterns, which can affect their biological activities and applications. The presence of the ethyl 2-oxoacetate group could influence the compound's acidity, reactivity, and overall stability. The physical properties such as melting point, boiling point, and solubility in various solvents would be important to determine for practical applications of this compound in research and drug development.

Wissenschaftliche Forschungsanwendungen

Polypharmacological Approach in CNS Disorders

Research on derivatives of (aryloxy)ethyl piperidines, including compounds structurally related to ethyl 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate, highlights their role in the treatment of complex central nervous system (CNS) disorders. N-alkylation of the sulfonamide moiety in this class of compounds has led to the development of selective 5-HT7 receptor antagonists, presenting potential as multifunctional agents in polypharmacological approaches. Specifically, compounds like 1-methyl-N-{1-[2-(2-(t-butyl)phenoxy)ethyl]piperidin-4-yl}-N-cyclopropylmethyl-1H-pyrazole-4-sulfonamide have demonstrated distinct antidepressant-like and pro-cognitive properties, encouraging further exploration of these derivatives for therapeutic applications in CNS disorders (Canale et al., 2016).

Potential Antihypertensive Agents

Derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine, closely related to ethyl 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate, have been synthesized and evaluated for their cardiovascular effects. These compounds, investigated as potential antihypertensive agents, have shown promising results in modulating mean arterial blood pressure (MAP) and heart rate (HR) in spontaneously hypertensive rats. Their affinities for imidazoline binding sites (IBS) I(1) and I(2), and alpha(1) and alpha(2) adrenergic receptors were also assessed, linking high affinities for IBS and alpha(2) receptor with significant activity on MAP (Touzeau et al., 2003).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[4-(imidazol-1-ylmethyl)piperidin-1-yl]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-2-19-13(18)12(17)16-6-3-11(4-7-16)9-15-8-5-14-10-15/h5,8,10-11H,2-4,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVFHMDFCAGMKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1CCC(CC1)CN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3001449.png)

![3-(2-chlorobenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3001454.png)

![methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate](/img/structure/B3001463.png)

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-methylbenzoate](/img/structure/B3001464.png)

![2-[4-(2-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B3001465.png)

![Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B3001466.png)

![1-(4-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B3001469.png)

![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3001471.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3001472.png)